molecular formula C9H10N2OS B2462038 N-(3-carbamothioylphenyl)acetamide CAS No. 93029-92-6

N-(3-carbamothioylphenyl)acetamide

Cat. No.: B2462038
CAS No.: 93029-92-6
M. Wt: 194.25
InChI Key: BAKXWEATJHSISZ-UHFFFAOYSA-N
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Description

N-(3-carbamothioylphenyl)acetamide is a chemical compound with the molecular formula C9H10N2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioylphenyl)acetamide typically involves the reaction of 3-aminothiophenol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-aminothiophenol is reacted with acetic anhydride in the presence of a base such as pyridine.

    Step 2: The reaction mixture is heated to promote the formation of this compound.

    Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-carbamothioylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a chelating agent for the detection of metal ions in biological samples.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of fluorescent chemosensors for environmental monitoring.

Mechanism of Action

The mechanism of action of N-(3-carbamothioylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a chelating agent, it binds to metal ions, forming stable complexes. This interaction can lead to changes in the fluorescence properties of the compound, making it useful for detecting metal ions in various samples. The molecular pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to metal ions essential for enzymatic functions.

Comparison with Similar Compounds

N-(3-carbamothioylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-carbamothioylphenyl)acetamide: Similar structure but with the carbamothioyl group attached to the para position of the phenyl ring.

    N-(3-carbamothioylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Its ability to act as a chelating agent and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(3-carbamothioylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXWEATJHSISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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